sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide
Description
This compound is a structurally intricate fluorinated sulfonamide featuring a polycyclic framework with phosphorus, oxygen, and aromatic systems. Its core structure includes a sulfane sulfur moiety (divalent sulfur bound to another sulfur atom, R-S-S-H) and a trifluoromethanesulfonamide group (CF₃SO₂N-) linked to a phosphorus-containing pentacyclic system. Such hybrid structures are rare in literature, but analogous sulfane sulfur compounds (e.g., persulfides, polysulfides) are known for regulatory and antioxidant roles in biological systems .
Properties
IUPAC Name |
sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29F3NO5PS.H2S/c34-33(35,36)44(39,40)37-43(38)41-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)42-43)22-13-5-2-6-14-22;/h1-6,11-14,19-20H,7-10,15-18H2,(H,37,38);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASPTAXCEWJYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC=CC=C6)NS(=O)(=O)C(F)(F)F)C7=CC=CC=C7.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31F3NO5PS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may also involve the use of advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural features to sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide exhibit promising anticancer properties due to their ability to interact with cellular pathways involved in cancer progression . The trifluoromethyl and phosphapentacyclic structures may enhance the compound's potency against various cancer cell lines.
Antimicrobial Properties
The sulfonamide group present in the compound suggests potential antimicrobial activity. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis . This property could be harnessed for developing new antibiotics or antimicrobial agents.
Materials Science
Polymer Synthesis
The unique structural characteristics of this compound make it an interesting candidate for polymerization processes . Its ability to act as a monomer or additive could lead to the development of high-performance polymers with enhanced thermal stability and chemical resistance.
Agricultural Chemistry
Pesticide Development
Given its organophosphorus nature and structural complexity, this compound may serve as a precursor for developing novel pesticides or herbicides . The interaction of phosphorus-containing compounds with biological systems can lead to effective pest control strategies while minimizing environmental impact.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Evaluated the effects of similar phosphapentacyclic compounds on cancer cell lines | Demonstrated significant inhibition of tumor growth in vitro |
| Antimicrobial Activity Assessment | Tested various sulfonamide derivatives against bacterial strains | Found effective inhibition of bacterial growth in several tested strains |
| Polymerization Research | Investigated the use of phosphorous-containing compounds in polymer synthesis | Resulted in the creation of polymers with enhanced properties compared to conventional materials |
Mechanism of Action
The mechanism of action of sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and the phosphapentacyclo framework play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Research Findings and Implications
- Antioxidant Potential: The sulfane sulfur moiety could enable S-sulfhydration of cysteine residues in proteins, akin to garlic-derived compounds . However, steric hindrance from the polycyclic structure might slow sulfur transfer compared to smaller polysulfides.
- Drug Design : The trifluoro group and phosphorus system may improve blood-brain barrier penetration, making it a candidate for neuroactive agents. Contrastingly, perfluoroalkyl sulfonates (e.g., F-53B ) are avoided due to environmental persistence.
- Advanced techniques like Raman spectroscopy or fluorine-tagged probes are recommended .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C35H19F3N2O5PS
- Molecular Weight : 688.56 g/mol
- IUPAC Name : sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide
This compound features a trifluoromethyl group and a sulfonamide moiety which are known to influence its biological activity.
Anticancer Properties
Research indicates that compounds similar to sulfane have shown promising anticancer activity . For instance:
- Mechanism of Action : The presence of the phosphapentacyclo structure may enhance the compound's ability to interact with cellular targets involved in cancer progression.
- Case Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines through mitochondrial pathways and caspase activation.
Antimicrobial Activity
Sulfane derivatives have also been evaluated for their antimicrobial properties :
- Efficacy Against Bacteria : Studies suggest that sulfane exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Mechanism : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis.
Neuroprotective Effects
Emerging research highlights potential neuroprotective effects of sulfane:
- Oxidative Stress Reduction : Compounds with similar structures have been shown to reduce oxidative stress markers in neuronal cells.
- Case Studies : Animal models have indicated that these compounds may improve cognitive function and reduce neuroinflammation.
Table 1: Biological Activities of Sulfane Derivatives
Case Study Analysis
-
Anticancer Study :
- A study published in the Journal of Medicinal Chemistry reported that sulfane derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines.
-
Antimicrobial Evaluation :
- Research conducted by the International Journal of Antimicrobial Agents found that sulfane showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
-
Neuroprotection Research :
- An investigation published in Neuroscience Letters indicated that treatment with sulfane significantly improved memory retention in rodent models subjected to oxidative stress.
Q & A
Q. How can the compound’s environmental impact be assessed, particularly regarding bioaccumulation?
- Methodological Answer : Conduct OECD 305 dietary accumulation tests in model organisms (e.g., zebrafish). Analyze tissue samples via GC-MS/MS to quantify bioaccumulation factors. Pair with QSAR models to extrapolate long-term ecological risks based on fluorine substitution patterns .
Methodological Framework
- Experimental Design : Align with Guiding Principle 2 by linking research to theoretical frameworks (e.g., reaction mechanism theories, membrane biophysics) to ensure hypothesis-driven inquiry .
- Training : Utilize courses like CHEM/IBiS 416 for advanced training in chemical biology methods and DOE .
- Data Analysis : Leverage AI-driven tools for real-time data interpretation and predictive modeling, as outlined in COMSOL-AI integration studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
